2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a chemical compound characterized by its bromine and tosyl groups attached to a pyrrolopyrazine core. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine typically involves multiple steps, starting with the formation of the pyrrolopyrazine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of bromine atoms to other oxidation states.
Reduction: Reduction of bromine atoms to hydrogen or other lower oxidation states.
Substitution: Replacement of bromine or tosyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.
Scientific Research Applications
2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine has found applications in various scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Employed in the production of organic materials and bioactive compounds.
Mechanism of Action
The mechanism by which 2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2,7-Dibromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is compared with other similar compounds, such as:
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine: Similar structure with iodine substitution instead of bromine.
5H-Pyrrolo[2,3-b]pyrazine: Core structure without halogen or tosyl groups.
2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine: Similar to the target compound but without the tosyl group.
These compounds share the pyrrolopyrazine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C13H9Br2N3O2S |
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Molecular Weight |
431.10 g/mol |
IUPAC Name |
2,7-dibromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C13H9Br2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-10(14)12-13(18)16-6-11(15)17-12/h2-7H,1H3 |
InChI Key |
ZIMBGAFZUUSBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC(=CN=C32)Br)Br |
Origin of Product |
United States |
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